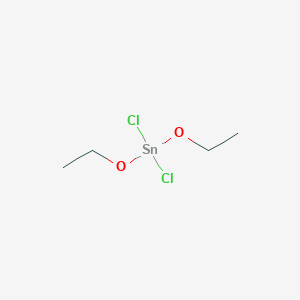

Dichloro(diethoxy)stannane

Description

Properties

CAS No. |

2768-30-1 |

|---|---|

Molecular Formula |

C4H10Cl2O2Sn |

Molecular Weight |

279.73 g/mol |

IUPAC Name |

dichloro(diethoxy)stannane |

InChI |

InChI=1S/2C2H5O.2ClH.Sn/c2*1-2-3;;;/h2*2H2,1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

OTRHRQFCKGYHDH-UHFFFAOYSA-L |

Canonical SMILES |

CCO[Sn](OCC)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro Diethoxy Stannane and Analogous Tin Iv Mixed Ligand Complexes

Approaches Involving Tin(IV) Halide Precursors

The most common and direct route to dichloro(diethoxy)stannane involves the use of tin(IV) chloride as a starting material. Tin(IV) chloride is a versatile Lewis acid and a crucial precursor for the synthesis of various organotin compounds. sciencemadness.org Its reaction with alcohols allows for the stepwise substitution of chloride ligands with alkoxide groups.

Reaction of Tin(IV) Chloride with Alcohols in the Presence of Bases

A prevalent method for synthesizing this compound is the reaction of tin(IV) chloride with ethanol (B145695) in the presence of a base. The base plays a critical role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. iaea.org If not removed, the generated HCl can react with the alcohol to produce water, which can, in turn, lead to the hydrolysis of the tin alkoxide product. iaea.org

Commonly used bases for this purpose include ammonia (B1221849) or organic amines like pyridine. The reaction can be represented by the following general equation:

SnCl4 + 2 EtOH + 2 B → SnCl2(OEt)2 + 2 B·HCl

(where B is a base)

The use of a base helps to drive the reaction to completion and prevents the contamination of the desired product with hydrolysis byproducts. iaea.org

Targeted Synthesis via Stoichiometric Control

Achieving the targeted synthesis of this compound, as opposed to a mixture of mono-, di-, tri-, and tetra-alkoxides, relies heavily on precise stoichiometric control of the reactants. By carefully controlling the molar ratio of tin(IV) chloride to ethanol, the reaction can be directed towards the desired disubstituted product.

For the synthesis of this compound, a 1:2 molar ratio of tin(IV) chloride to ethanol is theoretically required. However, in practice, slight adjustments to the stoichiometry may be necessary to optimize the yield and purity of the final product. The reaction proceeds in a stepwise manner, and controlling the reaction conditions, such as temperature and reaction time, is also crucial for selective synthesis.

| Reactant | Stoichiometric Ratio | Product |

| Tin(IV) Chloride | 1 | This compound |

| Ethanol | 2 | |

| Base | 2 |

Challenges in Achieving Purity and Contamination Mitigation

A significant challenge in the synthesis of this compound is its sensitivity to moisture. iaea.org Anhydrous tin(IV) chloride fumes in humid air, readily reacting with water to form tin(IV) oxide and hydrogen chloride. sciencemadness.org This high reactivity with water means that all reactants and solvents must be scrupulously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of undesirable tin oxide and other hydrolysis products.

Contamination with starting materials or other alkoxide species can also be an issue. Incomplete reaction can leave unreacted tin(IV) chloride, while an excess of the alcohol can lead to the formation of tri- and tetra-alkoxides. Purification of the final product, often through distillation or recrystallization, is a critical step to remove these impurities. The non-volatile nature of some tin alkoxides can make purification by distillation challenging, potentially leaving behind contaminants like sodium chloride if a sodium alkoxide route is used. iaea.org

Transalcoholysis and Ligand Exchange Pathways

Transalcoholysis, or alcohol exchange, provides an alternative route to different tin(IV) alkoxides. This method involves the reaction of a pre-formed tin alkoxide with a different alcohol. The equilibrium can be driven towards the desired product by using an excess of the new alcohol or by removing the more volatile alcohol that is displaced.

Ligand exchange reactions are also a valuable tool in the synthesis of mixed-ligand tin(IV) complexes. For instance, a diorganotin dichloride could react with a tin tetraalkoxide to yield a mixed chloro-alkoxide species. The redistribution of ligands on the tin center is often statistical, but in some cases, specific products can be favored under certain reaction conditions.

Emerging Synthetic Strategies for Organotin(IV) Alkoxides

While the traditional methods remain widely used, research into new synthetic strategies for organotin(IV) alkoxides is ongoing. These emerging methods often aim to improve yields, reduce reaction times, and enhance the functional group tolerance of the synthesis. For instance, the use of catalysts can facilitate the reaction between tin metal and alcohols, providing a more direct route to tin alkoxides. iaea.org Other modern approaches include multicomponent reactions that allow for the one-pot synthesis of complex organotin structures. conicet.gov.arresearchgate.net The development of novel organotin(IV) compounds is driven by their potential applications in various fields, including as catalysts and precursors for advanced materials. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques Applied to Dichloro Diethoxy Stannane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organometallic compounds. For dichloro(diethoxy)stannane, a multi-nuclear approach would be essential for a complete understanding of its molecular structure in solution.

¹H NMR Spectroscopy for Ligand Proton Environments

Proton (¹H) NMR spectroscopy would be used to characterize the ethoxy ligands attached to the tin center. The spectrum would be expected to show two distinct signals corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons. The integration of these signals would confirm the 2:3 proton ratio, and their splitting patterns, likely a quartet for the methylene protons and a triplet for the methyl protons, would be indicative of the coupling between these adjacent groups. The chemical shifts of these protons would be influenced by the electronegativity of the tin and chlorine atoms. However, specific chemical shift values and coupling constants for this compound are not documented in the reviewed literature.

¹³C NMR Spectroscopy for Alkoxide Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy would provide information on the carbon skeleton of the ethoxy ligands. Two signals would be anticipated: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃). The chemical shifts of these carbons are sensitive to the electronic environment around the tin atom. No specific ¹³C NMR data for this compound has been found in the available literature.

Multi-nuclear NMR for Structural Elucidation (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC)

Two-dimensional NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled methylene and methyl protons of the ethoxy groups. An HSQC spectrum would correlate the proton signals with the carbon signals to which they are directly attached, confirming the assignments made from the one-dimensional spectra. While these are standard techniques for structural elucidation, their application to this compound has not been specifically documented.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups and bonds.

Assignment of Sn-O and Sn-Cl Stretching Frequencies

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the stretching vibrations of the tin-oxygen (Sn-O) and tin-chlorine (Sn-Cl) bonds. The positions of these bands are indicative of the bond strengths and the coordination environment of the tin atom. Generally, Sn-O stretching frequencies appear in the range of 600-500 cm⁻¹, while Sn-Cl stretches are typically found at lower wavenumbers, often below 400 cm⁻¹. While IR spectra for related compounds like tin(II) chloride in methanol (B129727) have been reported, a detailed and assigned IR spectrum for this compound, with specific assignments for the Sn-O and Sn-Cl stretching frequencies, is not available in the literature. researchgate.net

Mössbauer Spectroscopy for Tin Species Analysis

¹¹⁹Sn Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of tin nuclei. chempedia.inforesearchgate.net It measures the recoilless emission and absorption of gamma rays, providing information on the oxidation state, coordination number, and symmetry of the electric field around the tin atom through the analysis of hyperfine interactions. researchgate.netwiley.com For tin compounds, the most pertinent parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net

The isomer shift (δ) is a direct measure of the s-electron density at the tin nucleus and is highly indicative of the oxidation state. researchgate.net For ¹¹⁹Sn, isomer shifts are typically reported relative to a standard material like SnO₂ or BaSnO₃. Tin(IV) compounds, such as this compound, are expected to exhibit isomer shifts in a characteristic range that is significantly different from Tin(II) compounds. researchgate.net For instance, ¹¹⁹Sn Mössbauer data for various Sn(IV) species in different matrices show negative isomer shift values, indicating a higher electron density than in SnO₂. researchgate.net

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus (in its excited I = 3/2 state) and a non-spherical electric field gradient (EFG) at the nucleus. researchgate.netresearchgate.net A non-zero quadrupole splitting indicates a distortion from a perfect cubic (tetrahedral or octahedral) symmetry in the arrangement of ligands around the tin atom. nih.gov In a compound like this compound, the presence of two different types of ligands (chloro and ethoxy groups) creates an asymmetric electronic environment, which is expected to result in a significant quadrupole splitting. A quadrupole splitting value greater than 2.1 mm/s for organotin(IV) compounds can suggest a coordination number higher than four. nih.gov

| Compound/Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Coordination Environment/State |

| SnO₂ | 0.00 | 0.50 | Octahedral Sn(IV) |

| [SnIV(pinF)₃]²⁻ | ~0.00 | N/A | Six-coordinate Sn(IV) |

| Sn(IV) in Silicate Glass | -0.20 to -0.34 | 0.9 - 1.1 | Tetravalent state |

| Coordinated SnCl₃⁻ | 1.5 - 1.7 | 1.8 - 2.1 | Sn(IV) with Sn-Ni bond |

| Uncoordinated SnCl₃⁻ | 3.3 - 3.5 | 0.5 - 0.8 | Ionic Sn(II) character |

| Data sourced from related tin compounds to illustrate typical parameter ranges. researchgate.netrsc.orgcdnsciencepub.com |

In-situ and operando Mössbauer spectroscopy are powerful methods for studying materials under real working conditions. tue.nlrsc.org These techniques allow for the tracking of dynamic changes in the tin species during chemical reactions or physical processes, such as catalysis or material synthesis. wiley.comrsc.org For example, when an organotin compound like this compound is used as a precursor for depositing tin oxide films or creating catalysts, in-situ Mössbauer spectroscopy can monitor the transformation from the precursor to the final material, identifying intermediate species and determining the kinetics of the process. tue.nl

Studies on iron-based catalysts have demonstrated the utility of this approach, where the formation of different iron phases (oxides, carbides) under reaction conditions was monitored in real-time. tue.nl A similar approach applied to tin-based systems, such as titania-supported iron-ruthenium catalysts containing tin, has been used to observe the reduction and oxidation of the metal species under various atmospheres, revealing complex metal-support interactions. rsc.org This methodology could be invaluable for understanding how this compound transforms into functional materials, providing insights into reaction mechanisms and the nature of the active species. tue.nlrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic and inorganic complexes, as it can transfer pre-formed ions from solution into the gas phase with minimal fragmentation. nih.govnih.gov For organotin(IV) compounds, ESI-MS typically involves the cleavage of the most labile, often ionic, bond to generate cationic species containing the tin atom. nih.gov The resulting mass spectra are often complicated by the characteristic isotopic pattern of tin, which has ten natural isotopes, but this pattern also serves as a definitive signature for the presence of tin in an ion. nih.gov

In the analysis of a compound like this compound, one would expect ionization to proceed via the loss of a chloride or an ethoxy group to form cationic species. Tandem mass spectrometry (ESI-MS/MS) can then be used to induce further fragmentation of these primary ions. nih.gov This process provides detailed structural information by revealing the connectivity of the molecule through characteristic neutral losses (e.g., loss of ethylene, ethanol (B145695), or HCl). nih.govyoutube.com While direct ESI-MS studies on this compound are not documented in the searched literature, the fragmentation pathways can be predicted based on the principles observed for other organotin compounds. nih.govnih.gov

| Precursor Ion (Predicted) | Fragmentation Process | Resulting Fragment Ion(s) | Neutral Loss(es) |

| [SnCl(OEt)₂(H)]⁺ | Loss of Ethoxy Radical | [SnCl(OEt)H]⁺ | •OC₂H₅ |

| [SnCl₂(OEt)]⁺ | Loss of Ethylene | [SnCl₂(OH)]⁺ | C₂H₄ |

| [SnCl₂(OEt)]⁺ | Loss of HCl | [SnCl(O)(OEt)]⁺ | HCl |

| [SnCl(OEt)₂]⁺ | Loss of Ethanol | [SnCl(O)]⁺ | C₂H₅OH |

| This table represents plausible fragmentation pathways based on general principles of ESI-MS of organometallic compounds. |

Other Complementary Spectroscopic Methods for Material Characterization (e.g., PL, UV-Vis, X-ray Absorption)

A comprehensive understanding of materials derived from this compound requires a multi-technique approach, combining the structural insights from Mössbauer and mass spectrometry with other spectroscopic methods. wikipedia.org

Photoluminescence (PL) Spectroscopy is used to investigate the electronic structure and excited-state properties of materials. While this compound itself is not expected to be highly luminescent, the materials synthesized from it, such as tin oxides or perovskites, can exhibit interesting photophysical properties. nih.govnih.gov PL studies can reveal information about band gaps, defect states, and recombination processes, which are critical for applications in optoelectronics and photovoltaics. nih.govnih.gov For example, fluorescent organotin compounds are being explored for applications in sensing and bioimaging. nih.gov

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within a molecule. researchgate.netutwente.nlnih.gov For organometallic compounds, UV-Vis spectra can provide information about metal-ligand charge transfer bands and d-d transitions, although the latter is not applicable to Sn(IV). wikipedia.org It is a valuable tool for monitoring the progress of reactions involving organotin precursors, as changes in the coordination sphere of the tin atom often result in shifts in the absorption spectrum. wikipedia.orgnih.gov

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. nih.govuiowa.eduyoutube.com The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov XANES is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the tin atom. youtube.com EXAFS provides quantitative information about the number, type, and distance of neighboring atoms. nih.gov XAS is particularly powerful because it does not require crystalline samples and can be applied to amorphous materials, liquids, and gases, making it ideal for characterizing materials synthesized from this compound under various conditions. uiowa.edu

Hydrolysis and Condensation Reactions

Organotin(IV) alkoxides are generally sensitive to moisture and readily undergo hydrolysis and condensation. nih.gov This process involves the initial hydrolysis of the alkoxide groups (Sn-OR) to form hydroxyl groups (Sn-OH), followed by condensation reactions between these hydroxyl groups or between a hydroxyl and an alkoxide group. These condensation steps result in the formation of tin-oxo-tin (Sn-O-Sn) bridges, leading to oligomeric or polymeric stannoxanes. nih.govwikipedia.org

For instance, certain chelated triorganotin(IV) alkoxides demonstrate this moisture sensitivity, undergoing combined hydrolysis and condensation to yield hexaorganodistannoxanes. nih.gov The process can be summarized by the following general reactions:

Hydrolysis: M-OR + H₂O → M-OH + ROH unm.edu

Oxolation Condensation: M-OH + M-OH → M-O-M + H₂O unm.edu

Alkoxolation: M-OH + M-OR → M-O-M + ROH unm.edu

Control of Structural Evolution and Microstructure

The control of structural evolution during the formation of inorganic materials from tin(IV) alkoxide precursors is a primary objective in materials science. dtic.mil The sol-gel process, which is based on hydrolysis and condensation, is a widely studied method for controlling the evolution of microstructure. researchgate.netcambridge.org By carefully managing reaction conditions, it is possible to direct the formation of specific structures, influencing properties like porosity, density, and crystallinity in the final metal oxide network. dtic.milresearchgate.net

A key strategy involves using molecular building blocks, such as pre-formed metal-oxo clusters, which can be assembled through specific polymerization reactions to create controlled one-, two-, or three-dimensional structures. dtic.mil Another approach is the synthesis of mixed ligand tin(IV) alkoxide complexes designed to undergo sequential hydrolysis reactions. researchgate.netcambridge.org In such systems, the initial step is the removal of the more reactive alkoxide ligands to form a network of oxo-bridged species. researchgate.netcambridge.org Subsequent steps can then remove other templating ligands, such as bridging carboxylate groups, to create pores without forming new Sn-O-Sn bonds. researchgate.netcambridge.org This level of control over the hydrolysis and condensation rates is essential for designing materials with desired microstructures. dtic.mil

Formation of Metal Oxo Clusters

The hydrolysis and condensation of tin(IV) alkoxides can lead to the formation of discrete, soluble molecular metal-oxo clusters. dtic.mil These clusters are essentially nanometer-sized building blocks that can be used as precursors to assemble larger inorganic films or powders with controlled microstructures. dtic.milresearchgate.net Their formation represents an intermediate stage between the monomeric alkoxide precursor and the final bulk metal oxide.

The structure of these clusters can be influenced by the organic substituents on the tin atom and the reaction conditions. For example, the basic hydrolysis of a diorganotin(IV) diiodide can produce a cyclic trimeric oxide, (L₂SnO)₃. nih.gov The ability to isolate and characterize these tin-oxo clusters is vital for understanding the mechanisms of structural evolution and for their subsequent use in materials synthesis. dtic.milresearchgate.net These clusters can retain their structure in solution, allowing for their investigation and use as well-defined molecular precursors. dtic.milresearchgate.net

Ester Elimination Reactions

As an alternative to conventional hydrolytic routes, ester elimination reactions between metal alkoxides and metal carboxylates provide another pathway for forming metal-oxo bridges. dtic.mil This non-hydrolytic process involves the reaction of a metal alkoxide with a metal acetate, resulting in the elimination of an ester molecule and the formation of a metal-oxo-metal linkage. This method is particularly useful for controlling stoichiometry and homogeneity in heterobimetallic systems. dtic.milresearchgate.net For example, the reaction between Sn(O-t-Bu)₄ and Pb(OAc)₄ can lead to the formation of a heterobimetallic oxo cluster. dtic.milresearchgate.net

Factors Promoting or Inhibiting Ester Elimination

Mechanistic studies on model systems have identified several key criteria that influence the rate and likelihood of ester elimination reactions. dtic.milresearchgate.net The process is believed to be associative, and its efficiency is governed by a combination of electronic and steric factors related to the reactants and the reaction environment. dtic.milresearchgate.net

| Promoting Factors | Inhibiting Factors |

| Electropositive metal alkoxide centers | Less electropositive metal centers |

| Accessible coordination sites at metal centers | Sterically hindered metal centers |

| Presence of dangling carboxylate ligands | Absence of available carboxylate ligands |

| Use of non-coordinating solvents | Use of coordinating solvents |

This table summarizes factors influencing ester elimination based on research findings. dtic.milresearchgate.net

Role of Solvent and Metal Center Electrophilicity

The nature of the solvent plays a critical role in mediating ester elimination reactions. dtic.milresearchgate.net Non-coordinating solvents, such as toluene, are found to promote the reaction. dtic.milresearchgate.net In contrast, coordinating solvents can inhibit the process, likely by competing for coordination sites on the metal center, which are necessary for the associative mechanism to proceed. dtic.milresearchgate.net

The electrophilicity of the metal center is another crucial factor. dtic.milresearchgate.net A more electropositive (electron-deficient) metal center in the alkoxide compound enhances its reactivity towards the carboxylate. dtic.milresearchgate.net This increased electrophilicity facilitates the nucleophilic attack by the carboxylate oxygen, which is a key step in the associative process leading to ester elimination. The reactivity of organometallic compounds often reflects the nucleophilic character of the carbon atom bonded to the metal, making them susceptible to reactions with electrophiles. msu.edu

Ligand Exchange Processes

Ligand exchange is a fundamental reaction for organotin compounds, encompassing the substitution of one ligand for another at the tin center. Organotin halides are common starting materials for preparing other derivatives through ligand exchange. gelest.com For example, the reaction of an organotin halide with the sodium salt of an alcohol (an alkoxide) or a carboxylic acid (a carboxylate) results in the displacement of the halide and the formation of a new organotin-oxygen bond. gelest.com This type of salt elimination reaction is a standard method for synthesizing organotin(IV) alkoxides. nih.gov

Furthermore, redistribution reactions, where different ligands are exchanged between two tin centers, are also common. wikipedia.org For instance, mixing different tetraorganotin compounds or reacting a tetraorganotin compound with a tin tetrahalide can lead to a statistical redistribution of the organic and halide groups. wikipedia.org In the context of this compound, ligand exchange can occur with various nucleophiles, altering the reactivity and structure of the tin complex. Studies on related distannoxane systems show that halogen redistribution can occur rapidly at room temperature, proceeding through a four-centered transition state that facilitates a concerted exchange of ligands. researchgate.net This highlights the dynamic nature of ligands attached to tin centers.

An exploration of the reactivity and mechanistic pathways of this compound and related organotin(IV) compounds reveals their significant roles in both inorganic and organic transformations. This article delves into specific aspects of their chemical behavior, focusing on insertion reactions involving tin(II) chloride and the catalytic activity of tin(IV) alkoxides in hydride transfer processes.

Applications of Dichloro Diethoxy Stannane and Its Derivatives in Materials Science and Engineering

Precursors for Tin Oxide (SnO₂) Materials

Tin (IV) oxide, or stannic oxide (SnO₂), is a key n-type semiconductor with a wide band gap of approximately 3.6 eV. icm.edu.plresearchgate.net This property, combined with its high chemical and thermal stability, makes it suitable for numerous applications. Organotin compounds, including those with alkoxide and chloride ligands like dichloro(diethoxy)stannane, serve as molecular precursors for SnO₂. unm.eduresearchgate.net The presence of both hydrolyzable (ethoxy) and reactive (chloro) groups allows for controlled synthesis of SnO₂ nanostructures.

Two prominent methods for synthesizing SnO₂ from precursors like this compound are the sol-gel process and chemical vapor deposition (CVD).

Sol-Gel Synthesis: The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. icm.edu.plsumdu.edu.ua For a precursor like this compound, the process involves hydrolysis and polycondensation. The ethoxy groups (-OEt) react with water, replacing them with hydroxyl (-OH) groups. These hydroxyl groups then condense to form Sn-O-Sn bridges, creating a network known as a gel. unm.edu Subsequent drying and calcination (heating) of the gel removes organic residues and promotes the formation of crystalline SnO₂ nanoparticles. researchgate.netrasayanjournal.co.in This method offers excellent control over the final product's purity and homogeneity at relatively low temperatures. sumdu.edu.uarasayanjournal.co.in

Chemical Vapor Deposition (CVD): CVD is a deposition method used to produce high-quality, high-performance solid materials, typically thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. researchgate.nettue.nl Precursors containing both tin and oxygen, such as tin alkoxides, or combinations of tin halides and an oxidant, are commonly used. researchgate.netnih.gov this compound can be vaporized and transported to a heated substrate where it decomposes, often in the presence of an oxygen source like water or pure oxygen, to form a SnO₂ thin film. researchgate.netnih.gov CVD is particularly effective for creating uniform coatings on various surfaces.

The final properties of SnO₂ materials are highly dependent on their morphology (shape and size) and crystallinity (the degree of structural order). The choice of precursor and the precise control of reaction conditions are crucial for tailoring these characteristics.

Researchers have demonstrated that parameters such as precursor concentration, reaction temperature, solvent type, and the use of surfactants or structure-directing agents can influence the final morphology of SnO₂. researchgate.netresearchgate.net For instance, by adjusting the concentration of the tin precursor in a hydrothermal synthesis, various nanostructures like nanospheres, nanorods, and nanoflowers can be obtained. researchgate.net Similarly, in sol-gel synthesis, the calcination temperature and the use of polymers like polyethylene (B3416737) glycol (PEG) play a significant role in determining the final particle size. researchgate.net The use of specific organic ligands can also help in obtaining nanoparticles with a narrow size distribution. mdpi.com The crystallinity of the SnO₂ can be controlled by the annealing temperature, with higher temperatures generally leading to more crystalline structures. researchgate.net

| Synthesis Method | Precursor Type | Key Parameter | Effect on Morphology/Crystallinity | Reference |

|---|---|---|---|---|

| Hydrothermal | SnCl₄·5H₂O | Precursor Concentration | Formation of nanospheres, nanorods, or nanoflowers. | researchgate.net |

| Sol-Gel | SnCl₂·2H₂O | Calcination Temperature & PEG Molecular Weight | Controls final nanoparticle size. | researchgate.net |

| Chemical Solution Deposition | Heteroleptic Tin(II) Complex | Annealing Atmosphere (Argon vs. Oxygen) | Selectively forms SnO or SnO₂ films. | nih.gov |

| Solution Synthesis | Sn(IV) Salt | Organic Ligand Concentration | Controls growth and dispersion of nanoparticles. | mdpi.com |

Hierarchical structures are complex architectures assembled from primary nanoscale building blocks. These structures, such as nanoflowers or hollow spheres, are of great interest because their large surface area and porosity can enhance performance in applications like gas sensing and energy storage. acs.orgnih.gov The formation of these structures can be guided by controlling the self-assembly of nanoparticles during synthesis. acs.orgnih.gov This often involves the use of solvents, surfactants, or specific reaction conditions that influence the nucleation and growth processes. acs.orgnih.gov

One-dimensional (1D) nanostructures like nanowires are another important morphology. SnO₂ nanowires can be synthesized via methods like CVD, often using a catalyst to guide growth, or through electrospinning followed by calcination. researchgate.neticm.edu.pl The choice of precursor chemistry significantly influences the resulting nanowire morphology and composition. researchgate.net

Development of Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites combine the properties of two or more different materials at the nanometer scale. This compound and its derivatives can be used to create organic-inorganic hybrid materials. For example, a tin precursor can be incorporated into a polymer matrix. Subsequent heat treatment (pyrolysis or carbonization) can convert the polymer into a carbon support while the tin precursor transforms into SnO₂ nanoparticles, resulting in a SnO₂/carbon nanocomposite. rsc.orgscispace.com These materials are particularly promising for applications in lithium-ion batteries, where the carbon matrix can buffer the volume changes of SnO₂ during charging and discharging, improving the electrode's stability and performance. rsc.orgscispace.com Similarly, hybrid materials can be formed with conducting polymers like polyaniline to create core/shell structures for various electronic applications. researchgate.net

Integration in Optical and Electronic Materials

The intrinsic properties of SnO₂, derived from precursors like this compound, make it a valuable component in various optical and electronic devices. As a wide-bandgap semiconductor, it is transparent to visible light while being electrically conductive, a rare combination of properties. researchgate.neticm.edu.pl The electronic and optical properties can be tuned by doping the SnO₂ with other elements or by controlling defects like oxygen vacancies. semnan.ac.irbeilstein-journals.orgresearchgate.net

One of the most significant applications of SnO₂ is in transparent conductive coatings (TCCs) or transparent conducting oxides (TCOs). These films are essential for devices like solar cells, flat-panel displays, and low-emissivity windows. researchgate.net Thin films of SnO₂, often doped with elements like fluorine (F) or antimony (Sb) to enhance conductivity, are deposited onto substrates like glass or plastic. nih.govbeilstein-journals.org Methods like CVD and spray pyrolysis are commonly employed for this purpose, using precursors that can be readily volatilized and decomposed. nih.govresearchgate.net Heteroleptic tin(IV) alkoxides have been specifically designed and used as CVD precursors to deposit both undoped and fluorine-doped SnO₂ thin films with high transparency in the visible region. nih.gov

| Application Area | Precursor Type | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Gas Sensors | Tin(II) Oxalate (from tin precursor) | Self-assembly & Calcination | Hierarchical flower-like SnO₂ showed high sensitivity to CO and H₂. | acs.org |

| Lithium-Ion Batteries | Triphenyltin Chloride | Friedel–Crafts Crosslinking & Carbonization | SnO₂/C nanospheres exhibited high capacity and good cycle stability. | rsc.orgscispace.com |

| Transparent Conductive Films | [Sn(OBuᵗ)₂(F-dmamp)₂] | DLI-CVD | Deposited F-doped SnO₂ films with high transparency (>80%). | nih.gov |

| Photocatalysis | Organotin(IV) Dithiocarbamate | Pyrolysis | SnO₂ nanoparticles showed photocatalytic activity for dye degradation. | mdpi.comresearchgate.net |

| Gas Sensors | SnO₂-Pd Nanoparticles Precursor | In situ synthesis-loading | Ultrafine SnO₂-Pd NPs showed good sensitivity for methane (B114726) detection. | nih.gov |

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in the active layers of Organic Light-Emitting Diodes (OLEDs) are not extensively documented in current research, its significance arises from its role as a potential precursor for tin-based materials integral to OLED device architecture. Organotin compounds, in general, are utilized in the fabrication of various components of electronic devices, including the transparent conductive oxide (TCO) layers that serve as electrodes. researchgate.netmdpi.com

OLEDs are solid-state devices composed of thin organic films situated between two conductive electrodes. mbraun.com The efficiency and longevity of these devices are critically dependent on the properties of each layer, including the electrodes. mbraun.com Transparent conductors are essential for allowing light generated within the organic layers to exit the device. mdpi.com Tin(IV) oxide (SnO₂), often doped, is a prominent n-type semiconductor used as a TCO material. marquette.eduresearchgate.net

The sol-gel process represents a versatile method for synthesizing high-purity, nanocrystalline SnO₂ thin films at relatively low temperatures. researchgate.netmarquette.edurasayanjournal.co.in Dichloro(dialkoxy)stannanes, as precursors in such processes, offer a pathway to fabricating these transparent conductive layers. The hydrolysis and condensation of these precursors lead to the formation of a tin oxide network. Although specific studies detailing the use of this compound for this purpose are not prevalent, the general reactivity of alkoxide precursors in sol-gel synthesis is well-established for creating SnO₂ films for optoelectronic applications. researchgate.netinstras.com

The following table outlines the typical materials used in the fabrication of OLEDs, highlighting the role of tin oxide.

| OLED Component | Material Example | Function | Precursor Relevance for this compound |

| Substrate | Glass, Flexible Plastics | Provides mechanical support. | Not directly applicable. |

| Anode (Transparent) | Indium Tin Oxide (ITO), Tin Oxide (SnO₂) based TCOs | Injects holes into the organic layers. researchgate.net | Precursor for SnO₂ transparent electrodes. researchgate.netmarquette.edu |

| Hole Transport Layer (HTL) | Triarylamine derivatives (e.g., TPD) | Facilitates the movement of holes towards the emissive layer. researchgate.net | Not directly applicable. |

| Emissive Layer (EML) | Various organic or organometallic complexes (e.g., Alq₃) | Site of electron-hole recombination and light emission. researchgate.net | Not directly applicable. |

| Electron Transport Layer (ETL) | Alq₃, etc. | Facilitates the movement of electrons towards the emissive layer. researchgate.net | Not directly applicable. |

| Cathode | Metals (e.g., Aluminum, Calcium) | Injects electrons into the organic layers. ossila.com | Not directly applicable. |

| Encapsulation | Glass, Metal foils | Protects the organic layers from moisture and oxygen. mbraun.com | Not directly applicable. |

This table provides an overview of common materials in OLEDs and the potential role of this compound derivatives.

Advanced Functional Materials Development

The development of advanced functional materials is a cornerstone of materials science, and organotin compounds, including this compound and its derivatives, serve as valuable molecular precursors. Their utility lies in the ability to be converted into inorganic materials with specific, tailored properties through methods such as thermolysis or sol-gel processing.

One of the primary applications of diorganotin precursors is in the synthesis of tin-based nanomaterials, such as tin(IV) oxide (SnO₂) and tin sulfide (B99878) (SnS). These materials exhibit a range of functional properties that are dependent on their size, morphology, and crystal structure.

Tin(IV) Oxide (SnO₂) Nanomaterials:

Dichloro(dialkoxy)stannanes can be utilized in the sol-gel synthesis of SnO₂ nanoparticles. rasayanjournal.co.in The process involves the hydrolysis and condensation of the precursor in a controlled manner. The resulting SnO₂ nanomaterials have applications in various fields due to their unique electronic and optical properties. For instance, nanocrystalline SnO₂ thin films are used as gas sensors, with their sensitivity being highly dependent on the crystallite size. marquette.eduinstras.com The sol-gel method, using alkoxide precursors, allows for the production of thin films with nanocrystallite sizes in the range of 6-8 nm, which is advantageous for such applications. instras.com

Tin Sulfide (SnS) Nanosheets:

Research has also demonstrated the use of diorganotin dihalide derivatives in the synthesis of tin sulfide nanosheets. For example, diethyltin (B15495199) complexes have been thermolyzed in oleylamine (B85491) to produce orthorhombic phase SnS nanosheets with thicknesses between 30 and 80 nm. rsc.org These nanosheets exhibit direct and indirect band gaps that are blue-shifted compared to bulk tin sulfide, a property that is of interest for applications in photovoltaics and other optoelectronic devices. rsc.org

The following table summarizes the synthesis of advanced functional materials from diorganotin precursors and their key properties.

| Precursor Type | Synthesis Method | Resulting Material | Key Properties & Applications |

| Diorganotin Dihalides/Alkoxides | Sol-Gel | Tin(IV) Oxide (SnO₂) Nanoparticles/Thin Films | High surface area, n-type semiconductor, transparent conducting oxide. Used in gas sensors, solar cells, and as transparent electrodes. marquette.edurasayanjournal.co.ininstras.com |

| Diorganotin Thiolates | Thermolysis in Oleylamine | Tin Sulfide (SnS) Nanosheets | Orthorhombic phase, thickness of 30-80 nm, blue-shifted band gap. Potential for use in photovoltaics and optoelectronics. rsc.org |

This table illustrates the transformation of diorganotin precursors into functional nanomaterials.

The versatility of organotin precursors like this compound lies in the ability to modify the organic ligands (the ethoxy groups in this case) and the halide atoms to fine-tune the reactivity of the precursor and, consequently, the properties of the final inorganic material. This molecular-level control is crucial for the rational design and development of new functional materials with desired characteristics for a wide range of technological applications.

Computational Chemistry and Theoretical Investigations of Dichloro Diethoxy Stannane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a prominent method for the computational study of organometallic compounds due to its balance of accuracy and computational cost. mdpi.com For systems like dichloro(diethoxy)stannane, DFT can provide detailed information on several key aspects.

DFT calculations are instrumental in understanding the electronic structure of molecules like this compound. These calculations can determine the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonding. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and stability.

For instance, in related organotin compounds, DFT studies have been used to analyze the electronic effects of different substituents on the tin atom. tandfonline.com The electronegative chlorine atoms and the electron-donating ethoxy groups in this compound are expected to significantly influence the electronic environment of the tin center.

Table 1: Illustrative Electronic Properties of a Dichloro(dialkoxy)stannane System from DFT Calculations

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

DFT is a valuable tool for investigating the mechanisms of reactions involving organotin compounds. uwindsor.ca For example, it can be used to model the pathways of reactions such as the Stille coupling, where organostannanes are key reagents. organic-chemistry.orgwikipedia.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction. uwindsor.ca

This allows for the determination of activation barriers, which are crucial for understanding reaction rates and selectivity. For this compound, DFT could be employed to model its synthesis, decomposition pathways, or its participation in catalytic cycles. The calculations can help identify the most likely reaction mechanism by comparing the energy profiles of different proposed pathways.

DFT calculations can predict various spectroscopic parameters with a good degree of accuracy, aiding in the interpretation of experimental spectra. nih.govnih.govgithub.iomdpi.com For this compound, this includes:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn. rug.nl These predictions are valuable for assigning peaks in experimental NMR spectra and for understanding how the electronic structure influences the magnetic environment of the nuclei.

IR Spectroscopy: DFT can calculate the vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) spectrum of a molecule. By comparing the calculated spectrum with the experimental one, researchers can assign vibrational modes to specific bonds or functional groups within the molecule.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Diorganotin Dichloride Compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (ethoxy, CH₂) | 65.2 | 64.8 |

| C (ethoxy, CH₃) | 18.9 | 18.5 |

Note: This table presents a hypothetical comparison to illustrate the typical accuracy of DFT-based NMR predictions for similar organotin compounds.

Quantum Chemical Approaches to Bond Nature (e.g., Sn-O bond)

The nature of the tin-oxygen (Sn-O) bond in this compound can be investigated using various quantum chemical methods. These approaches go beyond simple Lewis structures to provide a more detailed picture of the bonding, including its covalent and ionic character. Techniques such as Natural Bond Orbital (NBO) analysis can be used to study the interactions between orbitals and to quantify the charge distribution on the tin and oxygen atoms.

In organotin compounds, the Sn-O bond can exhibit a significant degree of covalent character, but also has a notable ionic component due to the difference in electronegativity between tin and oxygen. The presence of two electron-withdrawing chlorine atoms in this compound would likely influence the properties of the Sn-O bonds, potentially affecting their length, strength, and reactivity.

Molecular Dynamics Simulations and Other Theoretical Approaches

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the behavior of the molecule in solution or in the solid state.

For example, MD simulations could be used to study the interactions of this compound with solvent molecules or its aggregation behavior. nih.gov This can be particularly useful for understanding its properties in different environments and for predicting macroscopic properties based on its molecular behavior.

Other theoretical approaches, such as semi-empirical methods or higher-level ab initio calculations, can also be applied to study specific aspects of this compound, depending on the desired level of accuracy and the computational resources available.

Q & A

Q. What are the standard synthetic protocols for Dichloro(diethoxy)stannane, and how can purity be verified?

- Methodological Answer : this compound is typically synthesized via the reaction of tin(IV) chloride with ethanol under controlled conditions. A common protocol involves:

- Precursor Mixing : Combine tin(IV) chloride with ethanol in a 1:2 molar ratio in an inert atmosphere (e.g., nitrogen) to prevent hydrolysis .

- Reaction Conditions : Reflux at 80–100°C for 6–12 hours in anhydrous dichloromethane or toluene .

- Purification : Distill under reduced pressure (e.g., 10–15 mmHg) to isolate the product. Recrystallization from dry hexane may further enhance purity.

- Purity Verification : Use elemental analysis (C, H, Sn), FT-IR (to confirm Sn-O-C and Sn-Cl bonds), and <sup>119</sup>Sn NMR (characteristic δ ≈ −200 to −400 ppm for tetracoordinated Sn) .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for OCH2) and confirm absence of residual solvents .

- <sup>119</sup>Sn NMR : Critical for confirming coordination geometry; tetrahedral Sn centers typically resonate between −200 and −400 ppm .

- FT-IR : Look for Sn-Cl stretches (~350–400 cm<sup>−1</sup>) and Sn-O-C vibrations (~950–1050 cm<sup>−1</sup>) .

- X-ray Diffraction (XRD) : Resolve crystal structure and bond lengths (e.g., Sn-Cl ≈ 2.4 Å, Sn-O ≈ 2.1 Å) .

Q. What are the key safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during distillation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

- Storage : Keep in airtight, light-resistant containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction parameters be optimized for this compound-mediated catalytic reactions?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>3</sup> factorial design can assess interactions between Sn concentration (0.5–2 mol%), solvent (toluene vs. THF), and temperature (60–100°C) .

- Kinetic Studies : Monitor reaction progress via GC-MS or <sup>119</sup>Sn NMR to determine rate laws and identify rate-limiting steps .

- Catalyst Recycling : Test stability over multiple cycles by isolating the catalyst via filtration and reactivating with fresh ethanol .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over non-validated databases. Avoid sources like benchchem.com .

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., DSC for melting point, gravimetry for solubility). Note that impurities (e.g., residual SnCl4) can depress melting points by 5–10°C .

- Environmental Controls : Ensure consistent humidity (use desiccators) and oxygen levels (inert atmosphere) during testing, as hydrolysis can alter solubility .

Q. What role does this compound play in cross-coupling reactions, and what mechanistic studies support this?

- Methodological Answer :

- Catalytic Mechanism : Acts as a Lewis acid catalyst in Stille couplings by stabilizing transition states via Sn–C bond formation. Confirm using <sup>119</sup>Sn NMR to track Sn coordination changes during reaction .

- Isotopic Labeling : Introduce <sup>13</sup>C-labeled ethoxy groups to trace ligand exchange pathways via NMR .

- Computational Modeling : DFT studies (e.g., Gaussian 09) can model Sn–substrate interactions and predict regioselectivity in aryl halide couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.